Cas no 1935147-14-0 (3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid)

3-{(tert-Butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for the construction of functionalized thiophene derivatives. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the iodine substituent offers a reactive site for further cross-coupling reactions, such as Suzuki or Sonogashira couplings. The carboxylic acid moiety provides additional functionalization opportunities, enabling amide bond formation or esterification. This compound is well-suited for applications in medicinal chemistry and materials science, where precise structural modifications are required. Its well-defined reactivity and compatibility with diverse reaction conditions make it a reliable building block for complex heterocyclic systems.
3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid structure
1935147-14-0 structure
Product name:3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid
CAS No:1935147-14-0
MF:C10H12INO4S
Molecular Weight:369.176054000854
CID:5247083
PubChem ID:130998987

3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Thiophenecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo-
    • 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid
    • インチ: 1S/C10H12INO4S/c1-10(2,3)16-9(15)12-5-4-6(11)17-7(5)8(13)14/h4H,1-3H3,(H,12,15)(H,13,14)
    • InChIKey: QULGKZHWABDJOI-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)SC(I)=CC=1NC(OC(C)(C)C)=O

3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-255912-0.25g
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid
1935147-14-0 95%
0.25g
$683.0 2024-06-19
Enamine
EN300-255912-0.5g
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid
1935147-14-0 95%
0.5g
$713.0 2024-06-19
Enamine
EN300-255912-1g
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid
1935147-14-0
1g
$743.0 2023-09-14
Enamine
EN300-255912-0.1g
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid
1935147-14-0 95%
0.1g
$653.0 2024-06-19
Enamine
EN300-255912-0.05g
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid
1935147-14-0 95%
0.05g
$624.0 2024-06-19
Enamine
EN300-255912-1.0g
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid
1935147-14-0 95%
1.0g
$743.0 2024-06-19
Enamine
EN300-255912-2.5g
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid
1935147-14-0 95%
2.5g
$1454.0 2024-06-19
Enamine
EN300-255912-5g
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid
1935147-14-0
5g
$2152.0 2023-09-14
Enamine
EN300-255912-10.0g
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid
1935147-14-0 95%
10.0g
$3191.0 2024-06-19
Enamine
EN300-255912-5.0g
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid
1935147-14-0 95%
5.0g
$2152.0 2024-06-19

3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid 関連文献

3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acidに関する追加情報

3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid (CAS No. 1935147-14-0)

The compound 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid (CAS No. 1935147-14-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring system, an iodine substituent, and a tert-butoxycarbonyl amino group. The combination of these functional groups makes it a versatile building block for advanced chemical synthesis and applications.

Recent studies have highlighted the importance of thiophene derivatives in the development of novel materials, particularly in the areas of optoelectronics and drug delivery systems. The presence of the iodine atom in this compound introduces unique electronic properties, making it an attractive candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Additionally, the tert-butoxycarbonyl amino group enhances the molecule's solubility and stability, which are critical factors for its application in biological systems.

One of the most promising applications of 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid is in the field of medicinal chemistry. Researchers have explored its potential as a precursor for bioactive compounds, particularly in the design of anti-cancer agents. The thiophene ring system is known to exhibit significant bioactivity, and the iodine substituent can be further modified to enhance its pharmacokinetic properties. Recent advancements in click chemistry have also enabled the efficient synthesis of this compound, making it more accessible for large-scale applications.

In terms of synthesis, 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The use of palladium catalysts has been shown to significantly improve the yield and purity of the product. This compound's ability to undergo further functionalization makes it an ideal intermediate for constructing complex molecular architectures.

From an environmental standpoint, the development of sustainable synthetic methods for 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid has gained considerable attention. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during its production. These efforts align with global initiatives to promote eco-friendly chemical manufacturing practices.

In conclusion, 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid (CAS No. 1935147-14-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations. As research continues to uncover new possibilities for this compound, its role in advancing technology and medicine will undoubtedly expand further.

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